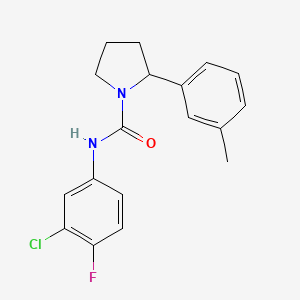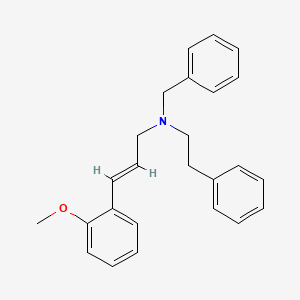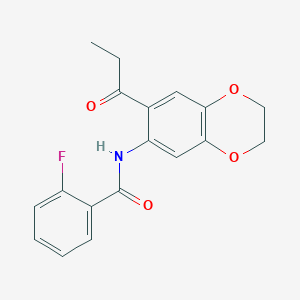![molecular formula C15H15N3O4 B6043351 ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate](/img/structure/B6043351.png)
ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate, also known as EMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMP is a pyrazine derivative that can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
作用机制
The mechanism of action of ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of the enzyme MurA, which is involved in bacterial cell wall synthesis. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of bacterial cell wall synthesis, the induction of apoptosis in cancer cells, and the modulation of inflammatory responses. This compound has also been shown to exhibit antioxidant activity and to protect against oxidative stress-induced damage.
实验室实验的优点和局限性
Ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has several advantages for lab experiments, including its ease of synthesis and its potential applications in drug discovery. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate, including the exploration of its potential applications in the treatment of inflammatory diseases, the investigation of its mechanism of action, and the development of more potent and selective derivatives. This compound could also be further studied for its potential applications in the treatment of other diseases, such as cancer and bacterial infections.
合成方法
Ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate can be synthesized using various methods, including the reaction of 2-methoxybenzylamine with ethyl 2-oxo-2-pyrazinecarboxylate, and the reaction of 2-methoxybenzylamine with 2-(ethoxycarbonyl)pyrazine-3-carboxylic acid. The former method involves the addition of 2-methoxybenzylamine to ethyl 2-oxo-2-pyrazinecarboxylate in the presence of a base, followed by purification using column chromatography. The latter method involves the reaction of 2-methoxybenzylamine with 2-(ethoxycarbonyl)pyrazine-3-carboxylic acid in the presence of a coupling agent, followed by purification using column chromatography.
科学研究应用
Ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been shown to exhibit anticancer activity against various cancer cell lines, including HeLa and MCF-7 cells. In addition, this compound has been shown to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-3-22-15(20)13-12(16-8-9-17-13)14(19)18-10-6-4-5-7-11(10)21-2/h4-9H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYMOYQWFNCUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN=C1C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6043275.png)
![N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6043276.png)
![4-[2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B6043282.png)
![2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide](/img/structure/B6043285.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6043287.png)

![N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B6043299.png)
![N-[4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenyl]acetamide](/img/structure/B6043304.png)


![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6043329.png)

![3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6043348.png)
